4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid
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Overview
Description
4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a pyridyl group and two chlorine atoms attached to the indole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyridyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The presence of the pyridyl group and chlorine atoms can enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-(2-Pyridyl)indole: Lacks the butanoic acid side chain and chlorine atoms.
6-Chloroindole: Contains only one chlorine atom and lacks the pyridyl group.
Uniqueness
4-(4,6-Dichloro-2-(2-pyridyl)indol-3-yl)butanoic acid is unique due to the combination of the indole ring, pyridyl group, and two chlorine atoms, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H14Cl2N2O2 |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
4-(4,6-dichloro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-10-8-12(19)16-11(4-3-6-15(22)23)17(21-14(16)9-10)13-5-1-2-7-20-13/h1-2,5,7-9,21H,3-4,6H2,(H,22,23) |
InChI Key |
FURFHWYYOMVTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=C(C=C3Cl)Cl)CCCC(=O)O |
Origin of Product |
United States |
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